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N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-methoxyphenyl)acetamide

Catalog No.
S15708206
CAS No.
M.F
C25H20ClNO5
M. Wt
449.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzof...

Product Name

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-methoxyphenyl)acetamide

IUPAC Name

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(4-methoxyphenyl)acetamide

Molecular Formula

C25H20ClNO5

Molecular Weight

449.9 g/mol

InChI

InChI=1S/C25H20ClNO5/c1-30-17-10-7-15(8-11-17)13-22(28)27-23-18-5-3-4-6-20(18)32-25(23)24(29)16-9-12-21(31-2)19(26)14-16/h3-12,14H,13H2,1-2H3,(H,27,28)

InChI Key

XUPKWMCYOHNGIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Cl

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its intricate structure, which includes a benzofuran core linked to a chloro-substituted methoxyphenyl group and an acetamide moiety. Its molecular formula is C24H21ClNO5C_{24}H_{21}ClNO_{5}, and it has a molecular weight of approximately 470.3 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.

The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-methoxyphenyl)acetamide typically involves several key reactions:

  • Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones under acidic or basic conditions.
  • Introduction of the Chloro-Methoxyphenyl Group: A Friedel-Crafts acylation reaction is commonly employed, using 3-chloro-4-methoxybenzoyl chloride and the benzofuran intermediate.
  • Attachment of the Acetamide Moiety: This is often accomplished through nucleophilic substitution reactions where the benzofuran derivative reacts with phenoxyacetyl chloride in the presence of a base such as triethylamine.

These reactions highlight the synthetic complexity and careful selection of reagents necessary for the formation of this compound.

Research indicates that N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-methoxyphenyl)acetamide exhibits significant biological activity, particularly as an anti-inflammatory and anticancer agent. Its mechanism of action may involve the inhibition of specific enzymes or receptors, disrupting cellular pathways that contribute to disease progression. Additionally, it has been explored as a biological probe for studying enzyme interactions and cellular mechanisms.

The synthesis methods for this compound are multi-step processes requiring specific reagents and conditions:

  • Benzofuran Synthesis: Typically involves cyclization from phenolic precursors.
  • Acylation Reaction: Utilizes chloro-substituted methoxybenzoyl chloride to introduce functional groups.
  • Final Acetamide Formation: Involves nucleophilic substitution with phenoxyacetyl chloride.

Optimizing these methods is crucial for producing high yields and purity levels necessary for further biological testing.

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-methoxyphenyl)acetamide has potential applications in various fields:

  • Medicinal Chemistry: Development of new therapeutic agents targeting inflammation and cancer.
  • Biological Research: As a probe for studying enzyme interactions.
  • Material Science: Potential use in developing novel materials due to its unique chemical properties.

Interaction studies have revealed that this compound can bind selectively to various biological targets, enhancing its therapeutic potential compared to similar compounds. Its unique combination of functional groups contributes to its distinct chemical and biological properties, particularly in terms of binding affinity.

Several compounds share structural similarities with N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-methoxyphenyl)acetamide, each with unique aspects:

Compound NameStructural FeaturesUnique Aspects
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-fluorophenoxy)acetamideSimilar benzofuran core; methoxy groupVariation in halogen substitution
N-[2-(1-benzofuran)-2-(methoxyphenyl)]acetamideLacks chloro substituent; simpler structureFewer functional groups
N-{2-[3-chloro-4-methoxyphenyl]carbonyl}-1-benzofuranSimilar core structure; no acetamide groupDifferent functional group composition

The unique combination of functional groups in N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-methoxyphenyl)acetamide enhances its binding affinity and selectivity towards specific biological targets compared to these similar compounds, paving the way for future research and applications across medicinal chemistry and material science.

XLogP3

5.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

449.1030004 g/mol

Monoisotopic Mass

449.1030004 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-15-2024

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